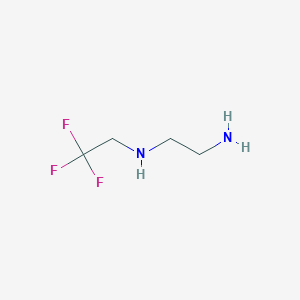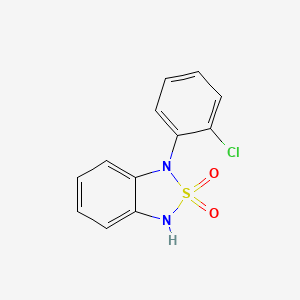
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H4ClNO4S It is a derivative of nicotinic acid, featuring a chlorosulfonyl group at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid typically involves the chlorosulfonation of 2-hydroxynicotinic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 2-hydroxynicotinic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 5-position.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfuric acid and the corresponding hydroxynicotinic acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the chlorosulfonyl group.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Hydroxynicotinic Acid Derivatives: Formed by hydrolysis.
Scientific Research Applications
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.
Biological Research: It can be used to study enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through the formation of sulfonamide or sulfonate linkages with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Similar structure but with a benzoic acid core instead of a nicotinic acid core.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Contains additional chlorine and fluorine substituents.
Uniqueness
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid is unique due to its combination of a nicotinic acid core with a chlorosulfonyl group. This structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C6H4ClNO5S |
|---|---|
Molecular Weight |
237.62 g/mol |
IUPAC Name |
5-chlorosulfonyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO5S/c7-14(12,13)3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
FAVPDUZFZLJLDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-3,4-Dihydro-2H-benzo[b][1,4]oxathiepin-3-amine](/img/structure/B8687744.png)



![N-[3-(2-Aminopropyl)phenyl]acetamide](/img/structure/B8687773.png)
![2-methylene-4H-benzo[1,4]thiazin-3-one](/img/structure/B8687776.png)

![4-[2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B8687785.png)



